molecular formula C12H20N4O2 B1353059 1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine

1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine

Cat. No.: B1353059
M. Wt: 252.31 g/mol
InChI Key: PDMRSMIOJCKMCF-UHFFFAOYSA-N
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Description

1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a nitro group and a diethylaminoethyl chain. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine typically involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of a suitable catalyst. The resulting product can be purified using column chromatography or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, often using hydrogenation with palladium catalysts.

    Nucleophilic Aromatic Substitution: The amine group can react with electron-deficient aromatic rings.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include hydrogen gas for reduction and various catalysts for nucleophilic substitution. Major products formed from these reactions include derivatives with altered functional groups, such as amino derivatives from reduction processes.

Scientific Research Applications

1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in studies involving gene expression and cellular processes.

    Medicine: Utilized in the development of drugs, including anti-cancer, anti-viral, and anti-inflammatory agents.

    Industry: Applied in the creation of fluorescent probes and molecular imaging techniques.

Mechanism of Action

The mechanism of action of 1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is not fully understood. it is believed that the nitro group plays a crucial role in its reactivity. The nitro group may be protonated by an acid catalyst, forming an intermediate nitroso compound, which then reacts with diethylamine to produce the final product. This compound’s effects on gene expression and cellular processes suggest it may interact with molecular targets involved in these pathways.

Comparison with Similar Compounds

1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine can be compared to similar compounds such as:

    4-amino-N-[2-(diethylamino)ethyl]benzamide: Shares a similar structure but with an amide group instead of a nitro group.

    N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide: Another compound with a diethylaminoethyl chain, used for its antiarrhythmic properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C12H20N4O2/c1-3-15(4-2)8-7-14-12-6-5-10(16(17)18)9-11(12)13/h5-6,9,14H,3-4,7-8,13H2,1-2H3

InChI Key

PDMRSMIOJCKMCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-(2,4-Dinitro-phenyl)-N,N-diethyl-ethane-1,2-diamine 3a (0.63 g, 2.322 mmol) was dissolved in anhydrous EtOH (9 mL) in a 2 neck 100 mL argon purged flask. The reaction vessel was fitted with a condenser and dropping funnel and heated in an oil bath to 65° C. H2O (7.5 mL), EtOH (15 mL) and aqueous (NH4)2S (50 wt %, 1.064 g, 7.807 mmol) were charged to the dropping funnel and added to the hot reaction mixture dropwise over 30 minutes. The reaction was heated at 65-70° C. for 2 hours then cooled to room temperature overnight. Mixture was acidified by the addition of aqueous 1M HCl to adjust pH to 0-1. The reaction mixture was filtered to remove any insoluble material and the filtrate was concentrated under reduced pressure to remove EtOH. The resulting aqueous solution was basified by the addition of aqueous 2M ammonium hydroxide solution to adjust pH to 9-10. The aqueous solution was diluted with dichloromethane and transferred to a separatory funnel and the organic layer collected. The aqueous layer was further extracted with dichloromethane and the combined organic layers were washed with H2O, brine, and dried over magnesium sulphate, filtered and concentrated to afford a dark red oil. The product was purified using silica gel dry column chromatography with a solvent system of (5% 2M NH3 in methanol/95% dichloromethane) to afford an orange oil/solid 4a N1-(2-Diethylamino-ethyl)-4-nitro-benzene-1,2-diamine. Yield: 0.476 grams (84.5%). 1H NMR (DMSO) δ 0.96 (t, 6H, J=7.1), 2.52 (m, 4H), 2.62 (t, 2H, J=6.8), 3.24 (m, 2H), 5.09 (br s, 2H), 5.82 (br s, 1H), 6.49 (d, 1H, J=8.9), 7.42 (d, 1H, J=2.6), 7.53 (dd, 1H, J=8.9, 2.6); MS (ESI): 253 (MH+, 100%)
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S
Quantity
1.064 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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